5-Bromo-1H-imidazole-2-carbaldehyde
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Overview
Description
5-Bromo-1H-imidazole-2-carbaldehyde is a heterocyclic organic compound that features a bromine atom attached to the imidazole ring
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which include 5-bromo-1h-imidazole-2-carbaldehyde, have a broad range of chemical and biological properties . They are key components to functional molecules that are used in a variety of everyday applications .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, depending on the specific derivative and target
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biochemical pathways due to their diverse biological activities . The specific pathways affected by this compound and their downstream effects would require further investigation.
Result of Action
Imidazole derivatives are known to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1H-imidazole-2-carbaldehyde can be achieved through several methods. One common approach involves the bromination of 1H-imidazole-2-carbaldehyde. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the imidazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines to form imines or with hydrazines to form hydrazones.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Condensation: Amines or hydrazines under acidic or basic conditions.
Major Products
Substitution: Products include 5-substituted imidazole derivatives.
Oxidation: 5-Bromo-1H-imidazole-2-carboxylic acid.
Reduction: 5-Bromo-1H-imidazole-2-methanol.
Condensation: Imine or hydrazone derivatives.
Scientific Research Applications
5-Bromo-1H-imidazole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde
- 2-Imidazolecarboxaldehyde
- 5-Bromoindole-3-carboxaldehyde
Uniqueness
5-Bromo-1H-imidazole-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both a bromine atom and an aldehyde group on the imidazole ring allows for a wide range of chemical transformations and applications that may not be possible with other similar compounds .
Properties
IUPAC Name |
5-bromo-1H-imidazole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O/c5-3-1-6-4(2-8)7-3/h1-2H,(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPRJSFHTBGZGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)C=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70716888 |
Source
|
Record name | 5-Bromo-1H-imidazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70716888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260876-31-0 |
Source
|
Record name | 5-Bromo-1H-imidazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70716888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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